3-Isobutyl-1-methylpiperazine
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Overview
Description
3-Isobutyl-1-methylpiperazine, also known as 2-(1-methylpropyl)piperazine or 2-isobutyl-1-methylpiperazine, is a cyclic organic compound .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, involves several methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . In a study, the 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP), which is proposed as the key intermediate of 3-isobutyl-2-methoxypyrazine (IBMP) biosynthesis, was incorporated into Cabernet Sauvignon clusters in situ using a soaking method .Molecular Structure Analysis
The molecular formula of this compound is C9H20N2. The molecular weight is 156.273. The structure of a similar compound, 1-Methylpiperazine, is available as a 2d Mol file or as a computed 3d SD file .Physical and Chemical Properties Analysis
This compound is a colorless liquid with a distinct amine-like odor . The molecular weight is 156.273. A similar compound, 1-Methylpiperazine, has a melting point of -18°C and a boiling point range of 150-152°C .Scientific Research Applications
1. Influence in Protein Kinase Inhibition
The protein kinase inhibitor 1-(5'-isoquinolinesulfonyl)-2-methylpiperazine (H7) has been used due to its ability to inhibit cyclic AMP- and cyclic GMP-dependent protein kinases and protein kinase C. However, studies found that samples of H7 from different commercial sources vary in properties and chemical structure (Quick, Ware, & Driedger, 1992).
2. Role in Endocrine Disruption
Atrazine, a common herbicide, acts as an endocrine disruptor. Studies show that atrazine increases cAMP levels in rat pituitary and testicular Leydig cells. This increase in cAMP levels, also observed with 3-isobutyl-1-methylxanthine, is indicative of atrazine inhibiting cAMP-specific phosphodiesterases, thereby acting as an endocrine disrupter (Kučka et al., 2012).
3. Interaction with Olfactory Receptors
Research indicates that 2-Isobutyl-3-methoxypyrazine, a potent bell-pepper odorant, binds specifically to receptors in cow olfactory mucosa. This receptor is inhibited by other bell-pepper odourants but not by different pyrazines, suggesting a role in odour discrimination (Pelosi, Baldaccini, & Pisanelli, 1982).
4. Metabolism and Anticancer Activity
TM208, a compound with anticancer activity, is extensively metabolized in rat bile, and its metabolites have been studied using high-performance liquid chromatography/tandem mass spectrometry. One of the identified metabolites is 4-methylpiperazine-1-carbodithioc acid, indicating the relevance of such compounds in anticancer drug metabolism (Jiang et al., 2007).
5. Occurrence in Raw Vegetables
A study on raw vegetables identified the presence of 3-isobutyl-2-methoxypyrazines, among others. These compounds were detected in various vegetable tissues, suggesting their widespread occurrence and potential biological roles in plants (Murray & Whitfield, 1975).
6. Electronic Properties and Spectroscopy
An analysis of 1-Amino-4-methylpiperazine focused on its electronic properties, using FTIR and FT-Raman spectroscopy and quantum chemical calculations. This research provides insights into the electronic exchange interactions and chemical reactivity of the molecule, which is crucial for understanding its applications in various fields (Mahalakshmi & Balachandran, 2015).
Mechanism of Action
Target of Action
It is known that piperazine compounds generally act by paralyzing parasites, which allows the host body to easily expel the invasive organism . The neuromuscular effects are thought to be caused by blocking acetylcholine at the myoneural junction .
Mode of Action
Piperazine compounds, in general, are known to paralyze parasites, which is thought to be caused by blocking acetylcholine at the myoneural junction . This interaction with its targets results in the paralysis of the parasites, allowing the host body to easily expel them .
Biochemical Pathways
It is known that the inhibition of the pi 3-kinase pathway disrupts the unfolded protein response and reduces sensitivity to er stress-dependent apoptosis .
Pharmacokinetics
It is known that the clinical development of new drugs may require dedicated drug-drug interaction (ddi) studies, such as to evaluate the effect of cytochrome p450 3a induction on the pharmacokinetics of investigational drugs .
Result of Action
It is known that piperazine compounds, in general, act by paralyzing parasites, which allows the host body to easily expel the invasive organism .
Action Environment
It is known that the corap list includes substances that could pose a risk to human health or the environment and whose (potentially hazardous) properties are to be evaluated by the member states in the next three years .
Future Directions
The production of piperazine derivatives like 3-Isobutyl-1-methylpiperazine has potential applications in various fields. Genetic and metabolic engineering approaches have been carried out to improve the production of similar compounds . Further modifications in the existing pathways could lead to improvement in the production of this compound .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes and proteins
Cellular Effects
Some studies suggest that piperazine derivatives can influence cell function
Molecular Mechanism
The molecular mechanism of action of 3-Isobutyl-1-methylpiperazine is not well-defined. It is known that some piperazine derivatives can exert their effects at the molecular level through binding interactions with biomolecules and changes in gene expression
Properties
IUPAC Name |
1-methyl-3-(2-methylpropyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)6-9-7-11(3)5-4-10-9/h8-10H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYCNJCWZDPJKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCN1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248907-88-1 |
Source
|
Record name | 3-isobutyl-1-methylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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